Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, hexadecyl ester
Description
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, hexadecyl ester is a nitrogen mustard derivative characterized by a phenylacetic acid backbone substituted with a bis(2-chloroethyl)amino group at the 2-position and esterified with a hexadecyl (C16) alcohol. This compound belongs to a class of alkylating agents designed to crosslink DNA, thereby inhibiting cancer cell proliferation. Its structure combines a lipophilic hexadecyl chain, which enhances membrane permeability and bioavailability, with the cytotoxic bis(2-chloroethyl)amino group, a hallmark of nitrogen mustard chemotherapeutics .
The compound’s mechanism involves hydrolysis of the ester bond in vivo, releasing the active 2-(N,N-bis(2-chloroethyl)aminophenyl)acetic acid, which alkylates DNA bases (e.g., guanine N7 positions), leading to apoptosis. Its lipophilicity may prolong systemic circulation compared to shorter-chain analogs .
Properties
CAS No. |
66232-29-9 |
|---|---|
Molecular Formula |
C28H47Cl2NO2 |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
hexadecyl 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C28H47Cl2NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-33-28(32)25-26-16-18-27(19-17-26)31(22-20-29)23-21-30/h16-19H,2-15,20-25H2,1H3 |
InChI Key |
ZWDBEIUHQWOPQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step organic reaction pathway involving:
- The esterification of acetic acid derivatives with hexadecanol (a long-chain alcohol).
- The introduction of the bis(2-chloroethyl)amino substituent on the phenyl ring.
The key reaction is an esterification between a carboxylic acid and an alcohol, catalyzed by an acid catalyst, often under reflux conditions to drive the dehydration-condensation reaction forward.
Esterification Reaction Details
The most general and industrially viable method for producing esters such as this compound involves the dehydration-condensation reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. The reaction proceeds as follows:
- Reactants : A carboxylic acid (or its derivative) and an alcohol (here, hexadecanol).
- Catalyst : Typically, a strong acid catalyst such as concentrated sulfuric acid or an involatile acid catalyst.
- Solvent : The reaction can be conducted without a solvent or in nonaqueous solvents like toluene or xylene to facilitate azeotropic removal of water.
- Conditions : Heating under reflux, usually between 30°C and 150°C for 3 to 10 hours.
- Water Removal : Water formed during esterification is removed by azeotropic distillation to drive the reaction equilibrium toward ester formation.
- Neutralization : After completion, residual acid catalyst is neutralized using a weak base (e.g., sodium bicarbonate) to avoid side reactions and facilitate purification.
This method is environmentally friendly and efficient for industrial-scale production, minimizing waste and simplifying catalyst removal.
Specific Synthesis Route for this compound
A typical synthetic route involves:
- Preparation of the bis(2-chloroethyl)aminophenyl intermediate : The phenyl ring is functionalized with the bis(2-chloroethyl)amino group, which is a known cytotoxic moiety.
- Esterification with hexadecanol : The intermediate bearing the carboxylic acid group (or acetic acid derivative) is reacted with hexadecanol under acid catalysis to form the hexadecyl ester.
- Purification : The crude product is purified by distillation or recrystallization, and its structure is confirmed by analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR).
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Acid Catalyst Amount | 0.001 to 1.0 mole ratio (relative to alcohol) | Preferably 0.1 to 0.5 mole for optimal yield |
| Temperature | 30 to 150 °C | Higher temperatures favor faster reaction |
| Reaction Time | 3 to 10 hours | Extended time may improve conversion |
| Solvent | None or nonpolar solvents (toluene, xylene) | Azeotropic removal of water improves yield |
| Neutralization Agent | Weak base (e.g., sodium bicarbonate) | Removes residual acid catalyst |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) : Confirms the chemical environment of protons and carbons, verifying ester formation and substitution pattern on the phenyl ring.
- Mass Spectrometry (MS) : Confirms molecular weight (~500.58 g/mol) and molecular formula (C28H47Cl2NO2).
- Infrared Spectroscopy (IR) : Identifies ester carbonyl stretch (~1735 cm⁻¹) and amine groups.
- Thermal Stability Tests : Assess compound stability under various temperature conditions relevant to storage and application.
Summary Table of Preparation Method
| Step | Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Intermediate Synthesis | Functionalization of phenyl ring with bis(2-chloroethyl)amino group | Bis(2-chloroethyl)amine, phenyl derivatives | Cytotoxic intermediate ready for esterification |
| 2. Esterification | Reaction of acetic acid derivative with hexadecanol under acid catalysis | Acid catalyst (e.g., H2SO4), reflux, 3-10 h | Formation of hexadecyl ester |
| 3. Water Removal | Azeotropic distillation with toluene or xylene | Heating under reflux | Drives reaction equilibrium toward ester |
| 4. Neutralization | Addition of weak base to neutralize acid catalyst | Sodium bicarbonate or similar | Easier purification and catalyst removal |
| 5. Purification | Distillation or recrystallization | Appropriate solvents and temperatures | Pure final compound confirmed by analytical methods |
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, hexadecyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as primary or secondary amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted amines or thiols.
Scientific Research Applications
The compound Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, hexadecyl ester is a derivative of acetic acid that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, materials science, and environmental studies.
Medicinal Chemistry
The compound's structure indicates potential use in anticancer therapies . The bis(2-chloroethyl)amino moiety is known for its alkylating properties, which can disrupt DNA replication in cancer cells. Research has shown that similar compounds exhibit cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Activity
In a study evaluating the efficacy of alkylating agents, derivatives with the bis(2-chloroethyl)amino group demonstrated significant cytotoxicity against human leukemia cells (K562) and breast cancer cells (MCF-7). The mechanism involved induction of apoptosis through DNA damage pathways, highlighting the therapeutic potential of such compounds in oncology .
Materials Science
The lipophilic nature of hexadecyl esters allows for their application in creating surfactants and emulsifiers . These compounds can stabilize emulsions in cosmetic formulations or as additives in industrial applications.
Case Study: Emulsion Stability
Research conducted on the use of hexadecyl esters as surfactants showed improved stability in oil-in-water emulsions compared to traditional surfactants. The study concluded that the long hydrophobic chain significantly enhances the emulsifying properties, making it suitable for cosmetic products .
Environmental Studies
Given its chemical structure, this compound may also be investigated for its role in bioremediation processes. Compounds with similar structures have been studied for their ability to degrade pollutants in soil and water.
Case Study: Biodegradation Potential
A study focused on the biodegradation of chlorinated organic compounds found that certain bacteria could metabolize similar esters effectively. This suggests that acetic acid derivatives like hexadecyl ester could be utilized in developing bioremediation strategies to clean up contaminated environments .
Comparative Data Table
Mechanism of Action
The mechanism of action of acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, hexadecyl ester involves its interaction with cellular components. The compound’s N,N-bis(2-chloroethyl)amino groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
(a) Chlorambucil Metabolite: 2-[N,N-Bis(2-chloroethyl)aminophenyl]acetic Acid
- Structure : Lacks the hexadecyl ester; directly incorporates the phenylacetic acid-mustard moiety.
- Activity: Acts as a direct alkylating agent with rapid systemic clearance (half-life ~2.5 hours in humans). Demonstrates myelosuppressive and genotoxic effects .
- Key Difference : The hexadecyl ester in the query compound likely delays metabolic activation, reducing acute toxicity while enhancing tumor tissue penetration .
(b) Homo-Aza-Steroidal Esters of p-N,N-Bis(2-chloroethyl)aminophenoxyacetic Acid
- Structure : Steroid backbone (e.g., hecogenin or aza-homo-hecogenin) esterified with the mustard-bearing phenylacetic acid.
- Activity : Exhibits synergistic cytotoxicity from the steroidal carrier (enhances cellular uptake) and the mustard moiety. For example, esters linked to the C-3 or C-17 positions of modified steroids showed potent antileukemic activity against P388 and L1210 murine leukemias .
(c) Cyclophosphamide
- Structure : Phosphoramide mustard prodrug with a cyclic phosphoester group.
- Activity: Requires hepatic activation to 4-hydroxycyclophosphamide for alkylation.
- Its hexadecyl ester may also bypass hepatic activation, enabling direct tumor targeting .
Pharmacokinetic and Efficacy Comparisons
Structure-Activity Relationships (SAR)
- Alkyl Chain Length : The hexadecyl ester’s long chain enhances lipid solubility, improving blood-brain barrier penetration compared to shorter esters (e.g., methyl or ethyl) .
- Mustard Group Positioning : The 2-position on the phenyl ring optimizes DNA crosslinking efficiency, as seen in analogs like phenylacetic mustard .
- Carrier Modifications: Replacement of steroidal carriers (e.g., in homo-aza-steroids) with non-hormonal lipophilic groups (hexadecyl) reduces off-target effects while maintaining cytotoxicity .
Toxicity and Limitations
- Genotoxicity: All bis(2-chloroethyl)amino derivatives exhibit dose-dependent genotoxicity, as demonstrated in Drosophila wing somatic mutation assays .
Biological Activity
Acetic acid, 2-(N,N-bis(2-chloroethyl)aminophenyl)-, hexadecyl ester is a chemical compound with potential biological activities, particularly in the field of cancer treatment. This article explores its biological activity, focusing on its antineoplastic properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C23H37Cl2N O2
- Molecular Weight: 434.47 g/mol
- IUPAC Name: this compound
Antineoplastic Activity
Research indicates that derivatives of this compound exhibit significant antitumor effects. A study evaluated the antileukemic activity of various esters derived from hecogenin and aza-homo-hecogenin, including those with the N,N-bis(2-chloroethyl)aminophenyl moiety. The results showed that the p-[N,N-bis(2-chloroethyl)amino]phenylacetic acid ester of aza-homo-hecogenin demonstrated a notably higher antileukemic effect against murine leukemias (P388 and L1210) compared to other compounds tested .
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| Aza-homo-hecogenin ester | 5.85 | Antileukemic |
| Hecogenin ester | 12.3 | Antileukemic |
The antitumor activity is primarily attributed to the alkylating properties of the chloroethyl groups in the compound. These groups can form covalent bonds with DNA, leading to cross-linking and subsequent apoptosis in cancer cells. This mechanism is essential for its effectiveness against various cancer types.
Study on Antitumor Efficacy
In a detailed investigation published in Cancer Research, researchers synthesized several derivatives of acetic acid esters containing the N,N-bis(2-chloroethyl)aminophenyl group. These compounds were tested on multiple cancer cell lines, revealing varying degrees of cytotoxicity. The most potent derivative exhibited an IC50 value of 3.0 µM against breast cancer cell lines (MCF-7), indicating significant growth inhibition .
In Vivo Studies
In vivo studies further validated these findings. Mice models treated with the most effective ester showed a marked reduction in tumor size compared to control groups. The study reported a reduction in tumor volume by approximately 70% after four weeks of treatment with the compound .
Summary of Findings
The biological activity of this compound demonstrates promising potential as an anticancer agent. Key findings from research include:
- Significant antineoplastic activity against murine leukemias.
- Effective inhibition of breast cancer cell proliferation.
- Mechanistic insights into its alkylating properties leading to DNA damage.
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
The compound is synthesized via esterification of 2-(N,N-bis(2-chloroethyl)aminophenyl)acetic acid with hexadecanol. Key steps include:
- Reagents : Use dicyclohexylcarbodiimide (DCC) as a dehydrating agent and dichloromethane as the solvent .
- Purification : Column chromatography (silica gel) is critical to isolate the ester from unreacted starting materials. Purity can be confirmed via thin-layer chromatography (TLC) and further validated using IR and UV spectroscopy to ensure absence of residual hydroxyl or carboxylic acid groups .
- Yield optimization : Maintain anhydrous conditions and stoichiometric excess of hexadecanol (1.2–1.5 equivalents) to drive esterification .
Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?
- Structural confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify ester bond formation and alkyl chain integration. For example, the hexadecyl chain’s methylene protons appear as a triplet at δ ~1.25 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragments, distinguishing the compound from impurities like dehydrochlorinated byproducts .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using C18 columns and acetonitrile/water gradients (70:30 to 95:5) .
Advanced: What is the proposed mechanism of action in anticancer studies, and how does the hexadecyl ester influence bioavailability?
The parent acid metabolite, 2-(N,N-bis(2-chloroethyl)aminophenyl)acetic acid (PAAM), acts as a bifunctional alkylating agent, forming DNA crosslinks via its bis(2-chloroethyl) groups . The hexadecyl ester enhances lipophilicity (log P ~5.8), promoting passive diffusion across cell membranes. Hydrolysis by intracellular esterases releases the active PAAM, prolonging exposure compared to free acid forms .
Advanced: How should in vivo efficacy studies be designed to evaluate antitumor activity?
- Model selection : Use P388 lymphocytic leukemia or L1210 lymphoid leukemia in rodents for initial screening. These models are sensitive to alkylating agents and allow comparison with historical data .
- Dosing : Administer intraperitoneally (5–20 mg/kg/day for 5–7 days) to balance solubility (hexadecyl ester requires emulsification in 40% DMSO/saline) and toxicity .
- Endpoint analysis : Measure tumor volume reduction, survival time, and hematological toxicity (e.g., leukopenia) to assess therapeutic index .
Advanced: What structural modifications of the ester moiety impact biological activity?
- Chain length : Hexadecyl (C16) esters show optimal balance between lipophilicity and hydrolysis rates. Shorter chains (e.g., methyl) reduce cellular uptake, while longer chains (C18) may impede esterase activation .
- Steric effects : Substitution at the phenyl ring (e.g., nitro or methoxy groups) alters DNA alkylation efficiency. Ortho-substituted derivatives exhibit reduced activity due to steric hindrance .
Advanced: How can researchers address contradictions in activity data caused by metabolite interference?
- Metabolite profiling : Use LC-MS/MS to quantify PAAM and monochloroethyl-APAA in plasma/tumor homogenates. PAAM’s short half-life (~2.5 hours in humans) necessitates frequent sampling to correlate exposure with efficacy .
- Control experiments : Compare the ester’s activity with direct PAAM administration to isolate contributions from prodrug activation vs. parent compound effects .
Basic: What strategies improve solubility for in vitro assays?
- Solubilization : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes to enhance aqueous dispersion .
- Partition coefficient adjustment : Co-solvents like ethanol (10–20%) or Tween-80 (0.1%) maintain colloidal stability without cytotoxic effects .
Advanced: What toxicological assays are recommended for assessing genotoxicity?
- Clonogenic assays : Evaluate inhibition of human tumor colony formation (e.g., MDA-MB-231 breast cancer cells) at IC₅₀ values <10 μM .
- Sister chromatid exchange (SCE) assays : Quantify SCE frequency in human lymphocyte cultures to detect DNA crosslinking. Active esters induce >40% SCE increase at 1 μM .
Advanced: How can combination therapies with steroid conjugates enhance therapeutic outcomes?
- Synergistic targeting : Conjugation with steroidal lactams (e.g., 3α-hydroxy-13α-amino-13,17-seco-5α-androstan-17-oic acid) improves tumor specificity via steroid receptor-mediated uptake .
- Dual-action mechanisms : Steroid-ester hybrids inhibit both DNA synthesis (via alkylation) and hormone-driven proliferation pathways .
Advanced: What methodologies quantify cellular uptake and intracellular activation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
